1-(Pyrazin-2-yl)piperidin-4-ol
Description
Significance of Pyrazine (B50134) Scaffolds in Medicinal Chemistry and Drug Discovery
Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement. mdpi.comnih.gov This scaffold is a point of interest in pharmaceutical chemistry research due to its presence in numerous biologically active compounds. mdpi.comnih.gov Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govtandfonline.com
The electronic properties of the pyrazine ring, characterized by increased electron density at the nitrogen atoms and decreased density at the carbon atoms, contribute to its ability to engage in various biological interactions. mdpi.comnih.gov Its relatively weak basicity compared to other diazines like pyrimidine (B1678525) is another defining feature. mdpi.comnih.gov The incorporation of the pyrazine moiety can enhance the water solubility of a compound, a desirable property for drug candidates. nih.gov For instance, the substitution of a trimethoxyphenyl group with a pyrazine ring in certain compounds led to improved water solubility and potent anticancer activity. nih.gov
Several marketed drugs incorporate the pyrazine scaffold, underscoring its therapeutic relevance. mdpi.comnih.gov The diverse biological activities attributed to pyrazine-containing molecules make it a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.
Role of Piperidine (B6355638) Moieties as Key Pharmacophores in Pharmaceutical Agents
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in the pharmaceutical industry. nih.govmdpi.com It is a structural component in a vast number of approved drugs spanning over twenty different therapeutic classes, including antipsychotics, analgesics, and anticancer agents. nih.govencyclopedia.pub
The significance of the piperidine moiety lies in its three-dimensional conformational flexibility and its ability to serve as a versatile scaffold for introducing various substituents. This allows for the precise orientation of functional groups to optimize interactions with biological targets. nih.gov The nitrogen atom within the piperidine ring is often a key site for interaction, capable of forming hydrogen bonds or salt bridges with receptors and enzymes. acs.org
The introduction of a piperidine ring can significantly influence a molecule's pharmacological properties. encyclopedia.pub For example, in the development of certain kinase inhibitors like Crizotinib, the piperidine fragment was found to be optimal for achieving the desired pharmacological profile, even without directly binding to the active site. encyclopedia.pub The versatility of piperidine chemistry allows for the synthesis of a wide range of derivatives, including substituted piperidines and spiropiperidines, further expanding its utility in drug discovery. nih.gov
Rationale for Investigating the 1-(Pyrazin-2-yl)piperidin-4-ol Architecture
The combination of a pyrazine ring and a piperidine-4-ol moiety in a single molecule, as seen in this compound, presents a strategic approach in medicinal chemistry. This architecture is designed to leverage the distinct properties of each component. The coupling of two or more pharmacologically important scaffolds is a recognized strategy to create hybrid molecules with potentially enhanced biological activity. frontiersin.org
The pyrazine group can act as a key pharmacophore, engaging in specific interactions with a biological target, while also potentially improving physicochemical properties like solubility. The piperidine-4-ol portion serves as a versatile, three-dimensional scaffold. The hydroxyl group at the 4-position of the piperidine ring introduces a polar functional group that can act as a hydrogen bond donor or acceptor, which is often crucial for target binding. Furthermore, the piperidine nitrogen directly linked to the pyrazine ring establishes a defined spatial relationship between the two heterocyclic systems.
Research into similar structures has highlighted the importance of this linkage. For instance, studies on pyrazinamide (B1679903) derivatives have shown that the pyrazine nitrogen can form intramolecular hydrogen bonds, influencing the molecule's conformation and interaction with target residues. nih.gov The investigation of such hybrid structures is driven by the hypothesis that the combined scaffold can lead to novel or improved pharmacological profiles.
Overview of Academic Research Perspectives on Substituted Pyrazine-Piperidine Systems
Academic and industrial research has shown considerable interest in molecules that combine pyrazine and piperidine or the closely related piperazine (B1678402) ring. These systems are explored for a variety of therapeutic applications, often targeting complex biological systems.
For example, derivatives combining piperazine with pyridine (B92270), a structural isomer of pyrazine, have been synthesized and evaluated as potent inhibitors of enzymes like urease. frontiersin.orgnih.gov In these studies, the heterocyclic moieties serve as key scaffolds for building molecules with enhanced inhibitory activity compared to standard compounds. frontiersin.orgnih.gov
Molecular modeling and docking studies play a crucial role in understanding the structure-activity relationships of these compounds. Such studies have revealed that the piperidine core can be more favorable than a piperazine core for achieving high affinity at certain targets, such as the sigma-1 receptor. nih.gov The protonation state of the nitrogen atoms in the piperidine or piperazine ring at physiological pH is a critical factor influencing binding affinity. nih.gov The replacement of a piperazine ring with a piperidine did not significantly affect affinity at the histamine (B1213489) H3 receptor in some series, demonstrating the nuanced role of these scaffolds. nih.gov
The synthesis of libraries of substituted pyrazine-piperidine and pyrazine-piperazine derivatives allows for systematic exploration of their biological activities. rsc.org Patents for bicyclic compounds containing pyrazinyl-piperidine motifs as PIM kinase inhibitors further illustrate the pharmaceutical industry's interest in this chemical space. google.com These research efforts collectively underscore the potential of the pyrazine-piperidine architecture as a source of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNWLWBIBYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636000 | |
| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420844-68-4 | |
| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization of Pyrazine Piperidine Derivatives
Vibrational Spectroscopy Applications (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 1-(Pyrazin-2-yl)piperidin-4-ol by probing its molecular vibrations. americanpharmaceuticalreview.comencyclopedia.pub The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the pyrazine (B50134) and piperidine (B6355638) ring systems, as well as the hydroxyl group.
Analysis of analogous pyrazine and piperidine derivatives provides a framework for assigning the principal vibrational modes. semanticscholar.orgdergipark.org.tr For the piperidine moiety, the C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. The pyrazine ring exhibits characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, its position and shape being sensitive to hydrogen bonding. Key C-N stretching vibrations from both the piperidine ring and its link to the pyrazine ring are expected in the 1200-1350 cm⁻¹ range. Ring breathing modes for both heterocyclic systems also provide fingerprint absorptions in the lower wavenumber region.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| Aromatic C-H (Pyrazine) | Stretching | 3000-3100 |
| Aliphatic C-H (Piperidine) | Stretching | 2800-3000 |
| C=N, C=C (Pyrazine) | Ring Stretching | 1400-1600 |
| C-N (Piperidine/Linker) | Stretching | 1200-1350 |
Note: These are predicted ranges based on characteristic group frequencies and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region, typically between δ 8.0 and 8.5 ppm. chemicalbook.com The piperidine ring protons will resonate in the aliphatic region. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The other piperidine protons would be found further upfield, between δ 1.5 and δ 3.5 ppm. chemicalbook.com The signal for the hydroxyl proton (OH) can vary in position and may be broad, depending on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The pyrazine carbons are expected in the downfield region (δ 140-160 ppm). The carbon attached to the hydroxyl group in the piperidine ring (C-OH) would resonate around δ 60-70 ppm, while the other piperidine carbons would appear at higher fields (δ 25-55 ppm). researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazine-H | 8.0 - 8.5 | - |
| Pyrazine-C | - | 140 - 160 |
| Piperidine-H (axial/equatorial) | 1.5 - 3.8 | - |
| Piperidine C-4 (CHOH) | 3.5 - 4.0 | 60 - 70 |
| Other Piperidine-C | - | 25 - 55 |
Note: Predicted shifts are based on typical values for pyrazine and substituted piperidine systems. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₃N₃O), the expected exact mass is approximately 179.11 g/mol . nih.gov The molecular ion peak [M+H]⁺ would be observed at m/z 180 in electrospray ionization (ESI) mode. uni.lu
The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of piperidine and pyrazine derivatives. chemguide.co.ukmiamioh.edu Key fragmentation routes would likely involve:
Alpha-cleavage: The most common fragmentation for cyclic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This could lead to the loss of radicals from the piperidine ring.
Loss of Water: Dehydration involving the hydroxyl group is a probable fragmentation pathway, leading to a significant [M-H₂O]⁺ peak.
Ring Cleavage: Fragmentation of the piperidine ring can occur, leading to various smaller charged fragments. The pyrazine ring is generally more stable but can also undergo cleavage under high energy conditions. sapub.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180 | [M+H]⁺ | Protonated Molecular Ion |
| 179 | [M]⁺ | Molecular Ion |
| 162 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |
Note: Fragmentation is predicted based on general principles of mass spectrometry for related structures. uni.lumiamioh.edu
X-ray Crystallography for Solid-State Molecular Conformation
While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state conformation. researchgate.neted.ac.uk X-ray crystallography on related piperidine and pyrazine derivatives reveals key structural features. ed.ac.ukmdpi.com
Density Functional Theory (DFT) Calculations in Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of molecular geometry, electronic properties, and spectroscopic data with high accuracy. researchgate.netchemrxiv.org For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a full geometry optimization to find the lowest energy conformation. semanticscholar.orgdergipark.org.tr
These calculations can confirm the chair conformation of the piperidine ring and provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties. The distribution of these frontier orbitals typically shows the HOMO localized on the more electron-rich piperidine ring and the LUMO on the electron-deficient pyrazine ring, indicating the potential for intramolecular charge transfer. researchgate.net
Theoretical Vibrational Spectra Analysis
A significant application of DFT is the calculation of theoretical vibrational spectra (IR and Raman). chemrxiv.org By computing the second derivatives of the energy with respect to the atomic coordinates, a full set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.net
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. A detailed analysis of the calculated vibrational modes is performed using Potential Energy Distribution (PED), which assigns each calculated frequency to specific internal coordinates (stretching, bending, etc.), providing a definitive basis for interpreting the experimental IR and Raman spectra. researchgate.net This theoretical analysis is crucial for accurately assigning complex vibrational bands and confirming the molecular structure.
HOMO-LUMO Energy Profiling and Electronic Transitions
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. irjweb.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation.
For this compound, the electronic structure is a composite of the electron-deficient pyrazine ring and the saturated, electron-donating piperidine system. The HOMO is typically localized on the more electron-rich portions of the molecule, likely involving the lone pair electrons of the piperidine nitrogen and the oxygen of the hydroxyl group. Conversely, the LUMO is expected to be centered on the π-system of the pyrazine ring, which can readily accept electron density.
Computational studies using Density Functional Theory (DFT), often with the B3LYP functional, are employed to calculate the energies of these orbitals. researchgate.net For the parent pyrazine molecule, DFT calculations have established its HOMO-LUMO energy gap. researchgate.net The substitution with the piperidin-4-ol moiety is expected to raise the HOMO energy and slightly alter the LUMO energy, leading to a reduced energy gap compared to unsubstituted pyrazine. This reduction in the energy gap influences the molecule's electronic absorption spectrum.
The primary electronic transitions are expected to be of the n→π* and π→π* type. The lone pair electrons on the nitrogen atoms of the pyrazine ring and the piperidine nitrogen can be excited to the antibonding π* orbitals of the pyrazine ring (n→π* transition). Additionally, electrons from the π-bonding orbitals of the pyrazine ring can be promoted to the corresponding π* antibonding orbitals (π→π* transition). These transitions dictate the molecule's UV-Visible absorption characteristics.
Table 1: Representative Frontier Orbital Energies and Properties
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | Approximated as -EHOMO | 6.0 to 7.0 |
| Electron Affinity (A) | Approximated as -ELUMO | 1.0 to 2.0 |
Note: These values are illustrative and based on DFT calculations for analogous heterocyclic systems. Actual values for this compound require specific computation.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of charge distribution, intramolecular and intermolecular interactions, and the stabilization energy associated with these interactions. nih.gov It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors).
Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the hydroxyl proton (donor) and one of the nitrogen atoms of the pyrazine ring (acceptor), influencing the molecule's preferred conformation.
Charge Delocalization: Electron density from the lone pair of the piperidine nitrogen (nN) can delocalize into the antibonding π* orbitals of the pyrazine ring. This n→π* interaction is a crucial factor in the electronic communication between the two heterocyclic systems.
Hyperconjugation: Interactions involving the C-H and C-C sigma bonds of the piperidine ring are also significant. For example, electron density from a σC-H orbital can delocalize into an adjacent empty σ* orbital, contributing to the stability of the ring's conformation.
The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, quantifying the strength of the delocalization. A higher E(2) value indicates a more significant interaction. These analyses provide insights into the molecule's electronic landscape and preferred bonding patterns. nih.gov
Prediction of NMR Chemical Shifts via Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the method provides theoretical chemical shifts (δ) that can be directly compared with experimental data. These calculations are typically performed using DFT.
For this compound, the GIAO method can predict the 1H and 13C NMR spectra.
1H NMR: The protons on the pyrazine ring are expected to appear in the aromatic region (typically δ 8.0-8.5 ppm) due to the deshielding effect of the ring current and electronegative nitrogen atoms. The protons on the piperidine ring would appear further upfield. The protons alpha to the piperidine nitrogen (C2-H, C6-H) would be deshielded compared to the beta protons (C3-H, C5-H). The chemical shift of the hydroxyl proton (O-H) would be variable and dependent on solvent and concentration.
13C NMR: The carbon atoms of the pyrazine ring would have chemical shifts in the aromatic region (>140 ppm). Within the piperidine ring, the carbons adjacent to the nitrogen (C2, C6) would be the most downfield, followed by the carbon bearing the hydroxyl group (C4), and finally the C3 and C5 carbons.
Comparing the GIAO-predicted shifts with experimentally obtained spectra is a powerful tool for structure verification and conformational analysis.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges
| Atom | Type | Expected Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| Pyrazine-H | 1H | 8.0 - 8.5 | Aromatic ring current, electronegativity of N |
| Piperidine-H (α to N) | 1H | 3.5 - 4.5 | Electronegativity of N |
| Piperidine-H (β to N) | 1H | 1.5 - 2.5 | Saturated alkyl environment |
| CH-OH | 1H | 3.5 - 4.0 | Electronegativity of O |
| Pyrazine-C | 13C | 140 - 155 | Aromaticity, proximity to N |
| Piperidine-C (α to N) | 13C | 45 - 55 | Electronegativity of N |
| Piperidine-C-OH | 13C | 65 - 75 | Electronegativity of O |
| Piperidine-C (β to N) | 13C | 30 - 40 | Saturated alkyl environment |
Note: These are estimated ranges based on typical values for similar structural motifs.
Conformational Analysis and Molecular Dynamics Simulations of Piperidine Ring Systems
The piperidine ring is a flexible six-membered ring that predominantly adopts a chair conformation to minimize steric and torsional strain. In substituted piperidines, the substituents can occupy either axial or equatorial positions, with the lowest energy conformation typically placing the bulkiest substituent in the equatorial position.
In this compound, the large pyrazinyl group at the N1 position is expected to strongly favor an equatorial position. For the hydroxyl group at the C4 position, the conformational preference is more subtle. X-ray crystallography studies of analogous 4-substituted piperidin-4-ol compounds have shown that the piperidine ring adopts an almost ideal chair conformation. researchgate.net In many cases, a hydroxyl group at C4 will preferentially occupy an axial position, which can be stabilized by intramolecular interactions. nih.gov
Table 3: Conformational Preferences in this compound
| Ring Position | Substituent | Preferred Orientation | Rationale |
|---|---|---|---|
| N1 | Pyrazin-2-yl | Equatorial | Minimization of steric hindrance |
| C4 | Hydroxyl (-OH) | Axial/Equatorial | Balance of steric effects and potential intramolecular hydrogen bonding |
Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and dynamic behavior of the piperidine ring over time. nih.gov By simulating the atomic motions of the molecule in a solvent environment, MD can reveal the stability of different chair conformations, the energy barriers for ring inversion (the process of one chair form converting to another), and the flexibility of the substituent groups. These simulations are crucial for understanding how the molecule's shape and dynamics might influence its interactions with biological targets.
Structure Activity Relationship Sar Investigations in Pyrazine Piperidine Systems
Impact of Substituent Modifications on Biological Potency
The biological potency of compounds based on the pyrazine-piperidine framework is highly sensitive to substitutions on both the pyrazine (B50134) and piperidine (B6355638) rings. Alterations can profoundly affect the compound's electronic, steric, and hydrophobic properties, which in turn dictate its affinity and efficacy at a given biological target. researchgate.net
The pyrazine ring is not merely a structural linker; its nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands into protein binding sites. nih.govresearchgate.net The electronic nature of the pyrazine ring can be modulated by substituents, influencing its interaction capabilities. Studies on related heterocyclic systems have shown that replacing a pyridine (B92270) ring with a pyrazine ring can have a significant, sometimes adverse, effect on biological activity, highlighting the nuanced role of the heteroaromatic system. nih.gov For instance, in a series of antimycobacterial agents, pyrazine derivatives showed negligible activity compared to their pyridine counterparts, suggesting that the lower basicity of the pyrazine ring was detrimental in that specific context. nih.gov
Furthermore, the introduction of various substituents can enhance protein interactions. researchgate.net For example, electron-donating groups may increase the hydrogen bond accepting capacity of the pyrazine nitrogens, while bulky substituents could provide beneficial steric interactions or, conversely, create steric clashes within a binding pocket. The strategic placement of substituents that can form specific interactions, such as halogen bonds from a chloropyrazine, can also be a key determinant of potency. nih.govresearchgate.net
The piperidine moiety is a critical structural element that significantly influences the pharmacological profile of these compounds. nih.gov Its replacement with a piperazine (B1678402) ring, for example, can dramatically alter receptor affinity. A comparative study of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors revealed that the piperidine ring was a key element for high affinity at the σ1 receptor while maintaining potent H3 receptor activity. nih.gov The switch from a piperidine to a piperazine core in one compound pair resulted in a more than 400-fold drop in σ1 receptor affinity. nih.gov
| Compound | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Substitutions on the piperidine ring itself are also a major factor in modulating activity. Even subtle changes, such as the addition or repositioning of a methyl group, can lead to significant shifts in receptor affinity and selectivity. acs.org The position of the hydroxyl group on the piperidine ring is particularly important. For certain monoamine oxidase (MAO) inhibitors, a hydroxyl group at the para-position (position 4) of the piperidine ring resulted in maximum inhibitory activity, suggesting this position is optimal for interaction with the enzyme's active site. nih.gov
| Structural Moiety | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Core Heterocycle | Replacing Piperazine with Piperidine | Significantly increased affinity for the σ1 receptor. | nih.gov |
| Piperidine Ring | Methyl Group Substitution | Can cause major changes in σ1 receptor affinity and selectivity. | acs.org |
| Piperidine Ring | Hydroxyl Group at para-position | Shown to increase MAO inhibitory effect. | nih.gov |
| Aromatic System | Replacing Pyridine with Pyrazine | In certain contexts, can lead to a loss of biological potency (e.g., antimycobacterial). | nih.gov |
Conformational Preferences and Bioactive Conformations in Ligand-Receptor Interactions
The conformational flexibility of the piperidine ring is a defining characteristic of pyrazine-piperidine systems. The ring typically adopts a low-energy chair conformation, but can also exist in boat or twist-boat forms. nih.gov The substituents on the piperidine ring can exist in either axial or equatorial positions, and the interplay between these conformations is critical for achieving the optimal geometry for receptor binding. rsc.orgrsc.org The "bioactive conformation" is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target.
Upon interaction with a receptor, the ligand may be "frozen" into a single, favorable conformation. For instance, studies on piperazine-containing macrocycles have shown that while the ring exists in a thermodynamically favored chair conformation in its free state, it can be forced into a higher-energy boat conformation to facilitate bidentate coordination upon binding to a metal ion. nih.gov This principle extends to ligand-protein interactions, where the energy penalty of adopting a less-favored conformation must be offset by the favorable energy of binding. Understanding these preferences is key to designing molecules that are pre-organized for binding, which can enhance affinity and selectivity.
Ligand-Target Binding Interactions and Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jetir.org This analysis provides invaluable insights into the specific molecular interactions that stabilize the ligand-receptor complex. For pyrazine-piperidine derivatives targeting the σ1 receptor, docking studies have identified several crucial interactions. nih.gov
The protonated nitrogen of the piperidine ring is often involved in strong ionic interactions or salt bridges with acidic residues in the receptor's binding pocket, such as glutamic acid (Glu172) and aspartic acid (Asp126). nih.gov Furthermore, this positively charged center can form π-cation interactions with aromatic residues like phenylalanine (Phe107). nih.gov The hydroxyl group of the piperidin-4-ol moiety can serve as both a hydrogen bond donor and acceptor, forming key hydrogen bonds that contribute to binding affinity. The pyrazine ring itself frequently participates in binding, with its nitrogen atoms acting as hydrogen bond acceptors with donor groups on the protein. nih.govresearchgate.net These combined interactions anchor the ligand in the active site and are responsible for its observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (which quantify properties like size, shape, electronic character, and hydrophobicity), QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net
For classes of compounds similar to pyrazine-piperidines, QSAR models have been successfully generated using techniques like Multiple Linear Regression (MLR) and Support Vector Machines (SVM). researchgate.net Key descriptors that often emerge as important in such models include those related to surface area and electronic properties. For example, one study on piperine (B192125) analogs found that the partial negative surface area of the molecules and their heat of formation were critical descriptors in a highly predictive QSAR model. nih.gov The validation of these models is crucial and is typically performed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²), as well as by predicting the activity of an external test set of compounds. nih.gov
Rational Design Strategies for Enhanced Pharmacological Profiles and Selectivity
Rational drug design leverages the information gathered from SAR, conformational analysis, molecular docking, and QSAR to create novel compounds with improved properties. nih.gov The goal is to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic characteristics.
Based on the principles discussed:
SAR-Guided Optimization: Knowing that a piperidine core is superior to a piperazine for σ1 affinity provides a clear design choice for new agents targeting this receptor. nih.gov Similarly, identifying that a 4-hydroxyl group on the piperidine ring is beneficial for MAO inhibition directs synthetic efforts. nih.gov
Structure-Based Design: Docking studies that reveal a key hydrogen bond with a specific amino acid residue (e.g., Glu172) allow chemists to design molecules that can better satisfy this interaction. nih.gov If a pocket in the receptor is identified as being hydrophobic, designers can add lipophilic substituents to the ligand to exploit this feature for increased affinity.
QSAR-Informed Design: A validated QSAR model can be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity. nih.gov If a QSAR model indicates that a lower molecular shadow is correlated with higher activity, new compounds can be designed to be more compact. nih.gov
By integrating these strategies, researchers can move beyond trial-and-error synthesis and intelligently design next-generation 1-(Pyrazin-2-yl)piperidin-4-ol analogs with superior pharmacological profiles and greater potential as therapeutic agents. nih.gov
Emerging Research Applications and Future Directions for 1 Pyrazin 2 Yl Piperidin 4 Ol
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The structural framework of 1-(Pyrazin-2-yl)piperidin-4-ol is a key component in the design of new therapeutic agents aimed at specific disease pathways. The piperidine (B6355638) ring is a crucial structural element for activity at various receptors, while the pyrazine (B50134) moiety is also found in numerous pharmacologically active molecules. nih.govresearchgate.net
Researchers are leveraging this scaffold to create compounds that can modulate the activity of specific proteins involved in disease. For instance, derivatives of piperidine have shown high affinity for sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors, which are targets for treating neuropsychiatric disorders and pain. nih.gov The dual-targeting ability of such compounds may offer improved therapeutic profiles over single-target drugs. nih.gov The pyrazine-piperidine core can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for these and other targets.
Studies on related heterocyclic compounds have demonstrated significant potential in targeting critical disease pathways, as illustrated in the table below. These findings underscore the therapeutic promise of scaffolds like this compound.
| Therapeutic Target | Compound Class | Potential Disease Application | Research Finding |
| Sigma-1 (σ1R) & Histamine H3 (H3R) Receptors | Piperidine Derivatives | Neuropathic Pain | Identified dual-acting antagonists with potent antinociceptive activity in vivo. nih.gov |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Piperazine-Substituted Naphthoquinones | Cancer | Compounds showed strong binding affinity and interaction with critical amino acids for PARP-1 inhibition in silico. acs.org |
| Monoamine Oxidase (MAO) | Piperidine Derivatives | COVID-19 (in silico) | Virtual screening identified compounds with potential to interact with enzymes relevant to viral processes. sciengpub.ir |
| α-glucosidase | Pyrazole-Phthalazine Hybrids | Type 2 Diabetes | Synthesized compounds showed significantly higher inhibitory activity than the standard drug, Acarbose. nih.gov |
Application as Chemical Probes for Biological Systems
Beyond direct therapeutic use, this compound serves as a valuable template for the creation of chemical probes. These tools are essential for studying complex biological systems and elucidating the roles of specific proteins in health and disease. By attaching a reporter molecule, such as a fluorophore, to the core structure, researchers can visualize and track the interaction of the probe with its biological target in real-time.
A novel pyrazine-bridged fluorescent probe has been successfully designed for long-term live cell imaging. frontiersin.org This demonstrates the potential of the pyrazine moiety in developing probes that can permeate cell membranes and bind to intracellular targets. frontiersin.org The this compound scaffold can be similarly functionalized to create specific probes for various targets, enabling detailed investigation of cellular processes and drug-target engagement.
Radiotracer Development for Imaging Studies (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. The development of novel radiotracers is critical to the advancement of PET imaging. The this compound structure is a promising candidate for the development of such tracers.
The pyrazine and piperidine moieties are found in compounds being investigated as PET probes for various targets, including sigma receptors, which are overexpressed in many cancers. nih.gov The development of ¹¹C and ¹⁸F-labeled radiotracers is an active area of research, with scientists designing and synthesizing novel agents for imaging targets like the adenosine (B11128) A2A receptor and stearoyl-CoA desaturase-1. mdpi.comnih.gov
The process involves labeling the molecule with a positron-emitting isotope, such as Fluorine-18. The resulting radiotracer can then be administered to visualize the distribution and density of a specific target, like a receptor or enzyme, in the body. This has profound implications for diagnosing diseases, understanding disease progression, and monitoring the effectiveness of therapies. mdpi.com However, a significant challenge is ensuring that a tracer with excellent in vitro properties maintains high specific binding in vivo, as some candidates fail to provide clear imaging signals in living systems. nih.gov
Advanced Computational Drug Design and Virtual Screening Methodologies
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. mdpi.com The this compound scaffold is well-suited for these in silico approaches.
Virtual Screening: High-throughput virtual screening allows researchers to computationally test vast libraries of virtual compounds based on the pyrazine-piperidine core against a specific biological target. sciengpub.irresearchgate.netresearchgate.net This process helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. sciengpub.ir
Molecular Docking and Dynamics: These techniques are used to predict how a molecule will bind to its target protein. nih.gov By simulating the interaction at an atomic level, scientists can understand the key binding forces and optimize the structure of the this compound derivative to enhance its potency and selectivity. researchgate.net For example, molecular modeling can reveal specific protein-ligand interactions responsible for high-affinity binding. nih.gov
These computational strategies are integral to the rational design of novel therapeutics and imaging agents based on the this compound framework.
Collaborative Research Opportunities in Medicinal Chemistry and Chemical Biology
The development of novel compounds based on the this compound scaffold is an inherently interdisciplinary endeavor. It necessitates close collaboration between researchers from various scientific fields.
Medicinal Chemists are responsible for the design and synthesis of new derivatives.
Computational Chemists use modeling and virtual screening to guide the design process. mdpi.com
Pharmacologists and Cell Biologists conduct in vitro and in vivo testing to evaluate the biological activity and therapeutic potential of the synthesized compounds.
Radiochemists and Imaging Specialists are crucial for the development and evaluation of PET radiotracers. nih.govnih.gov
Such collaborative efforts are essential to translate a promising chemical scaffold into a clinically useful therapeutic agent or diagnostic tool. The complexity of modern drug discovery and development demands this synergistic approach to overcome the multifaceted challenges of the field.
Addressing Challenges in the Translational Development of Pyrazine-Piperidine Based Therapeutics
The path from a promising lead compound in the laboratory to a clinically approved drug is long and fraught with challenges. This process, known as translational development, involves rigorous preclinical and clinical testing. For therapeutics based on the pyrazine-piperidine scaffold, several key hurdles must be overcome.
One major challenge is the limited predictive value of early-stage models. nih.gov A compound that shows high efficacy in vitro or in animal models may not translate to similar effectiveness in humans. Furthermore, optimizing the physicochemical properties of a drug candidate is crucial but difficult. Issues such as poor solubility or metabolic instability can halt the development of an otherwise potent compound. nih.gov
For PET radiotracers, a significant obstacle is achieving a high target-to-nontarget binding ratio in vivo. A tracer may bind strongly to its intended target in a test tube but exhibit high non-specific binding in the body, leading to poor quality images. nih.gov Overcoming these translational challenges requires a deep understanding of the compound's properties and a robust, standardized methodology for preclinical evaluation to better predict clinical outcomes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyrazin-2-yl)piperidin-4-ol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with functionalized piperidine precursors. For example, nucleophilic substitution reactions between 2-chloropyrazine and piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification is achieved via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol. Purity validation requires HPLC (≥95%) and NMR analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazine ring protons at δ 8.3–8.5 ppm, piperidine protons at δ 3.0–4.0 ppm).
- IR Spectroscopy : Confirms hydroxyl (≈3200–3400 cm⁻¹) and aromatic C=N (≈1600 cm⁻¹) groups.
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺).
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid light exposure (use amber vials) and moisture (include desiccants). Handling requires PPE (gloves, lab coat) and fume hood use to minimize inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., IC₅₀ measurements across multiple cell lines). Validate structural integrity via LC-MS for each batch. Cross-reference with computational docking to identify binding site variations (e.g., kinase vs. GPCR targets). Address assay variability by replicating under controlled conditions (pH, temperature) .
Q. What computational methods predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or monoamine transporters.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Train on datasets of piperidine derivatives to correlate substituent effects with activity .
Q. How can reaction yields be optimized in the synthesis of this compound under microwave-assisted conditions?
- Methodological Answer : Optimize parameters via Design of Experiments (DOE):
- Temperature : 100–150°C (microwave irradiation reduces reaction time to 30 minutes).
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility.
- Catalyst : Pd(OAc)₂ (5 mol%) improves coupling efficiency.
Post-reaction, purify via flash chromatography (hexane/EtOAc gradient) to achieve yields >75% .
Q. What in vitro models are suitable for assessing the neurotoxicity profile of this compound?
- Methodological Answer :
- Cell Lines : SH-SY5Y (neuroblastoma) or primary cortical neurons.
- Assays : MTT for viability, LDH release for membrane integrity, and ROS detection (DCFH-DA probe).
- Mechanistic Studies : Western blotting for apoptosis markers (Bax, Bcl-2) and caspase-3 activation. Dose-response curves (0.1–100 µM) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
